molecular formula C8H7F3N2OS B11776357 (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

Cat. No.: B11776357
M. Wt: 236.22 g/mol
InChI Key: YCWVVCZJPQBVHY-UHFFFAOYSA-N
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Description

(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that contains both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. Additionally, green chemistry approaches such as microwave-assisted synthesis have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .

Mechanism of Action

The mechanism of action of (3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .

Properties

Molecular Formula

C8H7F3N2OS

Molecular Weight

236.22 g/mol

IUPAC Name

[3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

InChI

InChI=1S/C8H7F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h3,14H,2H2,1H3

InChI Key

YCWVVCZJPQBVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=C(N12)CO)C(F)(F)F

Origin of Product

United States

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